molecular formula C15H12BrN3O B2730828 1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone] CAS No. 303984-96-5

1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]

Cat. No. B2730828
CAS RN: 303984-96-5
M. Wt: 330.185
InChI Key: LZTGVBDAPYXERF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone], also known as MIH, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MIH is a hydrazone derivative of indole-2,3-dione, which is a versatile scaffold for the development of biologically active molecules.

Scientific Research Applications

Antiviral Activity

  • Synthesis and Primary Antiviral Activity Evaluation : A series of derivatives, including the focus compound, was synthesized and evaluated for antiviral activities against pathogenic viruses like yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV), showing weak activity against YFV and inhibiting the growth of BVDV in cell cultures (Terzioğlu et al., 2005).

Carbonic Anhydrase Inhibition

  • Selective Inhibitors for Carbonic Anhydrase : Compounds derived from 1-methyl-1H-indole-2,3-dione showed inhibition of human carbonic anhydrases, particularly hCA II, with potential implications in medical treatments due to their selective inhibition capabilities (Eraslan-Elma et al., 2022).

Molecular and Crystal Structure Analysis

  • Molecular and Crystal Structure Determination : Detailed structural analysis of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione derivatives provided insights into their molecular interactions, isomer formations, and potential applications in various fields (Karalı, 2021).

Anticancer Activity

  • Novel Agents to Treat Cancer : A study introduced novel α-aminophosphonate derivatives with indole-2,3-dione moieties, exhibiting in vitro anticancer activity against several human cancer cell lines, highlighting their potential as anticancer agents or leads for novel treatments (Tiwari et al., 2018).

Fungicidal and Bactericidal Properties

  • Ecofriendly Fungicides and Bactericides : Research into diorganosilicon(IV) complexes of indole-2,3-dione derivatives revealed their potential as ecofriendly fungicides and bactericides with important pharmacodynamic significance, offering alternatives to traditional compounds (Singh & Nagpal, 2005).

Fluorescent Chemosensors for Metal Ions

  • Selective Fluorescent Chemosensors for Co2+ : Substituted aryl hydrazones of β-diketones were synthesized and utilized as chemosensors with "on–off" sensing capabilities for Co2+, demonstrating their utility in environmental and biological significance (Subhasri & Anbuselvan, 2014).

Photoprotective Function

  • Photolytic Behavior and Potential UV Absorber : A study on the photolytic behavior of 1H-indole-2,3-dione derivatives suggests their potential application as UV absorbers in the pharmaceutical and cosmetic industries, highlighting their photoprotective functions (Dimitrijević et al., 2016).

Synthesis of Heterocyclic Compounds

  • Versatile Substrates for Heterocyclic Compound Synthesis : Isatins, including 1-methyl-1H-indole-2,3-dione derivatives, are valuable for the synthesis of a wide variety of heterocyclic compounds, serving as raw material for drug synthesis and organic synthesis, underlining their synthetic versatility (Garden & Pinto, 2001).

properties

IUPAC Name

3-[(4-bromophenyl)diazenyl]-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLURYKJAAOOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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